molecular formula C8H4BrClN2 B6271847 4-bromo-6-chlorocinnoline CAS No. 1824283-74-0

4-bromo-6-chlorocinnoline

Cat. No. B6271847
CAS RN: 1824283-74-0
M. Wt: 243.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-6-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 . It is also known as 6-Bromo-4-chloroquinoline .


Molecular Structure Analysis

The molecular structure of 4-bromo-6-chlorocinnoline consists of a cinnoline core, which is a nitrogen-containing heterocycle, substituted with a bromine atom at the 4th position and a chlorine atom at the 6th position .


Physical And Chemical Properties Analysis

4-bromo-6-chlorocinnoline is a solid at room temperature . It has a melting point range of 136-138°C .

Safety and Hazards

4-bromo-6-chlorocinnoline is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be toxic if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-6-chlorocinnoline can be achieved through a multi-step process involving the bromination and chlorination of cinnoline.", "Starting Materials": [ "Cinnoline", "Bromine", "Chlorine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cinnoline", "Cinnoline is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the desired level of bromination is achieved.", "Step 2: Chlorination of 4-bromo-cinnoline", "4-bromo-cinnoline is dissolved in a mixture of hydrochloric acid and water. Chlorine gas is bubbled through the solution until the desired level of chlorination is achieved.", "Step 3: Diazotization of 6-chlorocinnoline", "6-chlorocinnoline is dissolved in a mixture of hydrochloric acid and water. Sodium nitrite is added to the solution followed by the addition of copper(II) sulfate pentahydrate. The mixture is stirred for several hours until diazotization is complete.", "Step 4: Coupling of 4-bromo-cinnoline and diazotized 6-chlorocinnoline", "The diazotized solution is slowly added to a solution of 4-bromo-cinnoline in sodium carbonate and water. The mixture is stirred for several hours until the coupling reaction is complete.", "Step 5: Isolation of 4-bromo-6-chlorocinnoline", "The reaction mixture is filtered and the solid product is washed with water and ethanol. The product is then dried and purified by recrystallization." ] }

CAS RN

1824283-74-0

Product Name

4-bromo-6-chlorocinnoline

Molecular Formula

C8H4BrClN2

Molecular Weight

243.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.